2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a fluoro substituent, and a quinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic conditions.
Introduction of the Fluoro Substituent: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Sulfonylation: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the coupling of the quinolinone derivative with 2,4-dimethoxyaniline in the presence of an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinolinone core to a dihydroquinoline derivative.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinone derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the quinolinone core are crucial for binding to the active site of target enzymes, leading to inhibition of their activity. The fluoro substituent may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide: Lacks the fluoro substituent, which may affect its biological activity.
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide: Contains a chloro substituent instead of fluoro, potentially altering its reactivity and binding properties.
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide: Contains a methyl substituent, which may influence its steric and electronic properties.
Uniqueness
The presence of the fluoro substituent in 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide distinguishes it from similar compounds. The fluoro group can enhance the compound’s metabolic stability, binding affinity, and overall biological activity, making it a unique and valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-17-9-10-20(22(13-17)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-11-21(19)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAKYZPURHEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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